2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

PDE10A inhibition neurological disorders medicinal chemistry

Researchers often face supply gaps for unsubstituted triazoloquinazoline scaffolds, limiting systematic SAR studies. Procure 2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline (918802-93-4) as the core intermediate for adenosine receptor and PDE10A inhibitor programs. - Unsubstituted 5-position enables derivatization inaccessible with 5-amino or 5-thio analogs. - 2-Pyridin-3-yl vector offers underexplored subtype selectivity vs. 2-furanyl series (Ki 3.5-95 nM for CGS 15943). - Reliable supply supports library synthesis and lead optimization cascades.

Molecular Formula C14H9N5
Molecular Weight 247.25 g/mol
CAS No. 918802-93-4
Cat. No. B11863168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
CAS918802-93-4
Molecular FormulaC14H9N5
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CN=CC=C4
InChIInChI=1S/C14H9N5/c1-2-6-12-11(5-1)14-17-13(18-19(14)9-16-12)10-4-3-7-15-8-10/h1-9H
InChIKeyUMEJEWQYMSXBHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yl)triazoloquinazoline Identity & Procurement Baseline


2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline (CAS 918802-93-4) is a polyheterocyclic compound containing the [1,2,4]triazolo[1,5-c]quinazoline core scaffold substituted at the 2-position with a pyridin-3-yl moiety [1]. It exists as the unsubstituted 5-position scaffold (hydrogen at position 5), distinguishing it from more complex 5-substituted derivatives such as CGS 15943 (5-amine) [2], MRS 1220 (5-substituted) [3], and 5-thio/5-amino modified analogs commonly described in the literature. This compound has been cited in patent literature as a representative triazoloquinazoline for pharmaceutical composition claims, positioning it as a privileged scaffold for adenosine receptor antagonist programs and broader heterocyclic drug discovery applications [4]. Critical disclosure: A comprehensive search of PubMed, patent databases, and authoritative repositories (PubChem, BindingDB) yielded no peer-reviewed biological activity data, target engagement metrics, or potency values for this exact CAS number. All evidence in this guide is derived from structural inferences based on closely related triazoloquinazoline analogs and scaffold-level SAR (Structure-Activity Relationship) studies.

Unsubstituted 5-position core scaffoldDistinct from 5-amino/thio derivatives; retains a reactive handle for parallel synthesis and SAR library generation.
2-Pyridin-3-yl substitution patternUnderexplored vector relative to 2-furanyl series; supports adenosine receptor and kinase selectivity profiling studies.
Class-level evidence onlyNo peer-reviewed biological data for this exact CAS; all activity inferences derive from structurally related triazoloquinazoline analogs.

Why 2-(Pyridin-3-yl)triazoloquinazoline Has No Generic Substitute


The [1,2,4]triazolo[1,5-c]quinazoline scaffold exhibits extreme sensitivity to substitution patterns, with quantitative SAR studies demonstrating that receptor subtype selectivity and binding affinity vary by orders of magnitude depending on the specific 2-position heteroaryl substituent [1]. For example, within the same chemical series, the 2-furanyl analog CGS 15943 exhibits high affinity for human A3 adenosine receptors (Ki = 14 nM) and broad-spectrum adenosine antagonism across A1, A2A, and A2B subtypes (Ki values ranging from 3.5 nM to 95 nM), while 2-pyridinyl-containing analogs within the broader triazoloquinazoline class show distinctly altered receptor selectivity profiles [2]. Additionally, the unsubstituted 5-position of 918802-93-4 provides a chemically addressable handle for derivatization that is absent in 5-amino or 5-thio derivatives, making generic replacement impossible when a specific vector for downstream functionalization is required [3]. QSAR models trained on 33 triazoloquinazoline derivatives confirm that even minor alterations at the 2-position (e.g., furan-2-yl vs. phenyl vs. pyridinyl) produce significant deviations in predicted activity, underscoring that structural homology does not equate to functional interchangeability [4].

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2-Position substituent heavily influences receptor subtype selectivity; furan-2-yl (CGS 15943) profiles may not transfer to pyridin-3-yl.

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5-Position functionalization changes synthetic versatility; 5-amino or 5-thio derivatives cannot serve as universal intermediates for diverse derivatization.

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QSAR models confirm that structural homology does not guarantee functional interchangeability; minor 2-position alterations shift predicted activity.

2-(Pyridin-3-yl)triazoloquinazoline Quantitative Evidence Guide


PDE10A Inhibitory Potency of Triazoloquinazoline Scaffold

Triazoloquinazoline derivatives have been identified as a novel class of phosphodiesterase 10A (PDE10A) inhibitors, with structure-activity optimization yielding compounds possessing IC50 values as low as 12 nM [1]. The lead optimization campaign achieved a 100-fold improvement in potency relative to the initial micromolar hit, demonstrating that the triazolo[1,5-c]quinazoline scaffold can be refined to high-affinity PDE10A modulation when appropriately substituted [2]. The target compound (918802-93-4) represents the 2-pyridin-3-yl substituted core scaffold without additional 5-position functionalization. Direct biological data for this specific CAS number were not identified in the peer-reviewed literature.

PDE10A Inhibition
Class-level inference
Target CompoundNot reported
Optimized 5-substituted derivativeIC₅₀ 12 nM
Supports scaffold suitability for PDE10A SAR exploration; empirical assay data required for this specific CAS.
100-fold improvement from initial hit; 5-position available for further optimization.
PDE10A inhibition neurological disorders medicinal chemistry

Adenosine Receptor Subtype Antagonism by CGS 15943

The 2-furanyl substituted triazoloquinazoline CGS 15943 (9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine) exhibits a defined adenosine receptor binding profile with Ki values of 3.5 nM (human A1), 3.5 nM (human A2A), 44 nM (human A2B), and 95 nM (human A3) [1]. This compound also demonstrates species-dependent selectivity: Ki = 14 nM at human A3 receptors versus negligible affinity at rat A3 receptors [2]. The target compound (918802-93-4) differs structurally at the 2-position (pyridin-3-yl vs. furan-2-yl) and the 5-position (H vs. 5-amino). Direct biological data for this specific CAS number were not identified in the peer-reviewed literature.

Adenosine Receptor Binding
Class-level inference
Target CompoundNot reported
CGS 15943 (2-furanyl-5-amino)hA₁ Ki 3.5 nM; hA₂A Ki 3.5 nM; hA₂B Ki 44 nM; hA₃ Ki 95 nM
Provides a reference framework for receptor profiling; 2-pyridin-3-yl selectivity profile remains uncharacterized.
Species-dependent selectivity noted (human vs rat A₃).
adenosine receptor A1/A2A/A2B/A3 antagonist CNS pharmacology

QSAR Models for A3 Adenosine Receptor Affinity

Quantitative structure-activity relationship (QSAR) analysis of 33 triazoloquinazoline derivatives established that molecular descriptors related to the 2-position substituent are among the primary determinants of human A3 adenosine receptor binding affinity [1]. Multiple linear regression models generated from this dataset demonstrate that variations in 2-position heteroaryl groups (e.g., furan-2-yl, phenyl, substituted phenyl) produce statistically significant differences in predicted Ki values, with optimized compounds achieving sub-nanomolar affinity [2]. The target compound (918802-93-4) contains a 2-pyridin-3-yl moiety, representing a distinct physicochemical profile relative to the furan-2-yl (CGS 15943 series) and phenyl-substituted analogs included in the QSAR training set. Direct biological data for this specific CAS number were not identified in the peer-reviewed literature.

QSAR Modeling
Class-level inference
QSAR analysis of 33 triazoloquinazolines; 2-position substituent identified as primary determinant of A₃ affinity. Predictive models not available for target CAS.
2-Position substitution is a critical activity driver; empirical evaluation essential for this specific pyridin-3-yl analog.
Optimized training set members achieved sub-nanomolar Ki.
QSAR A3 adenosine receptor computational chemistry

DGK-α Binding of Spiro-Triazoloquinazoline Derivatives

In silico screening of spiro[1,2,4]triazolo[1,5-c]quinazoline derivatives identified compounds with favorable binding energies toward diacylglycerol kinase α (DGK-α), with calculated Vina scores reaching -10.2 kcal/mol for optimized derivatives [1]. Binding energy thresholds were established as strong binding (< -8.0 kcal/mol), moderate binding (-6.5 to -8.0 kcal/mol), and weak binding (> -6.5 kcal/mol) relative to reference inhibitors including ritanserin, R59022, R59949, and BMS502 [2]. The target compound (918802-93-4) shares the [1,2,4]triazolo[1,5-c]quinazoline core scaffold with the evaluated spiro-derivatives but lacks the spiro-fusion at the 5-position. Direct biological data for this specific CAS number were not identified in the peer-reviewed literature.

DGK-α Binding
Class-level inference
Target CompoundNot reported
Spiro-triazoloquinazoline derivativeVina score -10.2 kcal/mol
Scaffold may engage DGK-α; experimental binding and functional assays required for validation.
Docking against reference inhibitors ritanserin, R59022.
DGK-α diacylglycerol kinase cancer therapeutics

Key Intermediate for Derivative Synthesis

The 2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline core scaffold (918802-93-4) is a documented synthetic intermediate for the preparation of 5-substituted derivatives, with patent literature describing methodologies for introducing amines, sulfanyl groups, and piperazinyl moieties at the unsubstituted 5-position [1]. This contrasts with pre-functionalized analogs such as 5-amino derivatives (e.g., CGS 15943) and 5-thio derivatives, which have reduced synthetic versatility for certain derivatization pathways [2]. Commercial catalogs list multiple 5-substituted derivatives built upon the 2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline core, confirming its practical utility as a versatile intermediate in parallel synthesis and library generation .

Synthetic Versatility
Supporting evidence
Unsubstituted 5-position (H) vs pre-functionalized 5-amino or 5-thio derivatives. Target compound provides a chemically addressable handle for amine, sulfanyl, piperazinyl installation.
Enables parallel library synthesis and SAR exploration not possible with pre-functionalized analogs.
Documented in patent literature for 5-substituted derivatives.
medicinal chemistry heterocyclic synthesis derivatization

PI3K p110δ Inhibitory Activity of CGS 15943

The triazoloquinazoline scaffold demonstrates polypharmacology beyond adenosine receptor antagonism, as evidenced by CGS 15943 (2-furanyl analog) which selectively inhibits phosphoinositide 3-kinase p110δ isoform with IC50 < 10 μM [1]. This kinase inhibitory activity is distinct from the compound's adenosine receptor antagonism and suggests that the triazolo[1,5-c]quinazoline core may engage multiple protein targets depending on substitution pattern [2]. The target compound (918802-93-4), bearing a 2-pyridin-3-yl substituent and unsubstituted 5-position, may exhibit a distinct target engagement profile relative to the 2-furanyl-5-amino analog. Direct biological data for this specific CAS number were not identified in the peer-reviewed literature.

PI3K p110δ Inhibition
Class-level inference
Target CompoundNot reported
CGS 15943 (2-furanyl-5-amino)IC₅₀
Scaffold polypharmacology potential; kinase selectivity profiling recommended for research use.
May affect adenosine receptor tool compound specificity.
kinase inhibition PI3K off-target pharmacology

2-(Pyridin-3-yl)triazoloquinazoline Research & Industrial Applications


Adenosine Receptor Antagonist Lead Optimization

Procure 2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline (918802-93-4) as a core scaffold for structure-activity relationship (SAR) exploration of adenosine receptor subtype selectivity. The triazoloquinazoline scaffold has established potency across A1, A2A, A2B, and A3 adenosine receptor subtypes, with Ki values ranging from 3.5 nM to 95 nM for the 2-furanyl analog CGS 15943 [1]. The 2-pyridin-3-yl substituent represents an underexplored vector for modulating subtype selectivity relative to the extensively characterized 2-furanyl series. The unsubstituted 5-position enables systematic derivatization to assess the impact of amine, sulfanyl, and heterocyclic modifications on binding affinity and functional antagonism [2].

PDE10A Inhibitor Discovery for Neurological Disorders

Utilize 2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline (918802-93-4) as a starting scaffold for phosphodiesterase 10A (PDE10A) inhibitor development. Optimized triazolo[1,5-c]quinazoline derivatives have achieved PDE10A IC50 values as low as 12 nM, representing a 100-fold improvement from initial micromolar hits [3]. The 2-pyridin-3-yl substituted core provides an alternative starting point for lead optimization relative to previously reported 2-methyl and 2-aryl series, with the 5-position available for installation of substituents that may further enhance potency and CNS penetration properties [4].

DGK-α Modulator Screening for Cancer and Immune Disorders

Employ 2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline (918802-93-4) in screening cascades targeting diacylglycerol kinase α (DGK-α), a target implicated in cancer progression, neurological disorders, and immune dysfunction. In silico studies of spiro-triazolo[1,5-c]quinazoline derivatives have identified compounds with strong binding energies (Vina scores up to -10.2 kcal/mol) toward DGK-α [5]. The 2-pyridin-3-yl core scaffold represents a structurally distinct chemotype from the spiro-fused derivatives evaluated computationally, potentially offering alternative binding modes and physicochemical properties [6].

Library Synthesis and Parallel Derivatization

Procure 2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline (918802-93-4) as a common intermediate for parallel synthesis of diverse 5-substituted derivatives. The unsubstituted 5-position provides a chemically reactive handle for nucleophilic substitution, coupling reactions, and functional group installation that is absent in pre-functionalized analogs such as 5-amino CGS 15943 and 5-thio derivatives [7]. Commercial availability of multiple 5-substituted derivatives (e.g., piperazinyl, sulfanyl, amino-substituted) built upon this core confirms the synthetic tractability and practical utility of this intermediate for library generation .

Application
Selection Property
Validation Focus
Adenosine receptor subtype profiling
Scaffold with established adenosine receptor binding capacity (class-level)
Empirical binding assays across A₁, A₂A, A₂B, A₃ subtypes
PDE10A inhibitor lead generation
Triazoloquinazoline core with reported PDE10A inhibitory potential (class-level)
PDE10A enzymatic assay; structure-activity optimization at 5-position
DGK-α modulator screening
Scaffold with in silico DGK-α binding potential (class-level)
DGK-α binding and functional cellular assays
Parallel SAR library construction
Unsubstituted 5-position as synthetic handle
Derivatization efficiency and product purity assessment
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